molecular formula C18H15N3O2S B242312 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

Cat. No.: B242312
M. Wt: 337.4 g/mol
InChI Key: QVUXHQNMXYAYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. It was first developed by GlaxoSmithKline as a potential cancer therapeutic. The compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mechanism of Action

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol inhibits AKT by binding to the ATP-binding site of the kinase. This prevents AKT from phosphorylating its downstream targets, which are involved in cell survival and proliferation. By inhibiting AKT, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in various preclinical models of cancer, including breast, prostate, and pancreatic cancer. In addition to inducing apoptosis, this compound has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol is its specificity for AKT. This allows for targeted inhibition of the kinase, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol. One area of interest is the development of more potent and selective AKT inhibitors. Another area of research is the identification of biomarkers that can predict response to AKT inhibition, which could improve patient selection for clinical trials. Additionally, there is interest in combining AKT inhibitors with other targeted therapies or immunotherapies to enhance their anti-tumor effects.

Synthesis Methods

The synthesis of 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol involves several steps, including the reaction of 4-bromo-2-methoxyphenol with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 4-(5-aminoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol. This intermediate is then reacted with aniline to produce the final compound, this compound.

Scientific Research Applications

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol has been extensively studied for its potential use in cancer therapy. AKT is a protein kinase that plays a key role in cell survival and proliferation, and is often overactive in cancer cells. Inhibiting AKT with this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. This makes this compound a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

4-(5-anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

InChI

InChI=1S/C18H15N3O2S/c1-23-15-11-12(7-8-14(15)22)16-17(19-13-5-3-2-4-6-13)21-9-10-24-18(21)20-16/h2-11,19,22H,1H3

InChI Key

QVUXHQNMXYAYFV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CSC3=N2)NC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CSC3=N2)NC4=CC=CC=C4)O

Origin of Product

United States

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